AKOS BBS-00005412

Description

Contextualizing AKOS BBS-00005412 within Modern Organic Chemistry

In modern organic chemistry, compounds like this compound are valuable for several reasons. The chloroacetyl group is a well-known electrophilic moiety, making the compound a potential precursor for a variety of substitution reactions. This reactive handle allows for the introduction of diverse functional groups, enabling the synthesis of a library of derivatives for further study. The synthesis of related N-acylindoles, such as N-benzoylindoles, has been explored as analogues of potent enzyme inhibitors. nih.gov

The indole (B1671886) ring system itself is a cornerstone of heterocyclic chemistry and is considered a "privileged scaffold" in medicinal chemistry. jcchems.comresearchgate.netnih.gov This means that the indole core is a recurring motif in a multitude of biologically active compounds, both natural and synthetic. researchgate.netnih.gov Its unique electronic properties and its ability to participate in various biological interactions make it a frequent starting point for the design of new therapeutic agents. nih.govmdpi.com

Overview of Chemical Scaffolds Related to this compound and their Academic Significance

The academic significance of this compound is best understood by examining its core scaffold, the 2,3-dimethyl-1H-indole. The indole nucleus is a key structural component in numerous pharmaceuticals and natural products. alchempharmtech.com Its derivatives have been shown to possess a wide array of pharmacological activities, including anticancer, antimicrobial, anti-inflammatory, and antiviral properties. researchgate.netthepharmajournal.commdpi.com

Research into substituted indoles is a vibrant and ongoing field. For instance, a study on the synthesis of various 2,3-dimethylindoles and tetrahydrocarbazoles highlighted their potential as anticancer agents. researchgate.net In this study, newly synthesized 2,3-dimethylindole (B146702) derivatives were tested for their cytotoxic activity against several cancer cell lines, with some compounds showing promising results against lung and pancreas carcinoma cell lines. researchgate.net This suggests that the 2,3-dimethyl-indole scaffold, which is central to this compound, is a promising starting point for the development of new anticancer therapeutics. jcchems.comresearchgate.net

Furthermore, the introduction of a haloacetyl group, as seen in this compound, is a common strategy in medicinal chemistry to create reactive intermediates or to directly impart biological activity. For example, chloroacetyl chloride is used in the synthesis of various heterocyclic compounds with potential pharmacological activities. researchgate.netmdpi.com Derivatives containing a 3-chloro-azetidin-2-one moiety, which can be formed from chloroacetyl precursors, have been investigated for their antiproliferative activity on human breast cancer cell lines. nih.gov

The versatility of the indole scaffold in drug discovery is vast, with derivatives being investigated for a wide range of therapeutic applications. researchgate.netmdpi.com The combination of the privileged indole nucleus with a reactive chloroacetyl group in this compound makes it a compound with significant potential for the synthesis of novel, biologically active molecules. Further research on this specific compound and its close analogues could lead to the discovery of new therapeutic agents.

Structure

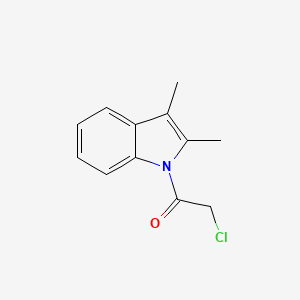

2D Structure

3D Structure

Properties

IUPAC Name |

2-chloro-1-(2,3-dimethylindol-1-yl)ethanone | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H12ClNO/c1-8-9(2)14(12(15)7-13)11-6-4-3-5-10(8)11/h3-6H,7H2,1-2H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ATOQMVQNVWIOOR-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(N(C2=CC=CC=C12)C(=O)CCl)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H12ClNO | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

221.68 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies and Strategies for Akos Bbs 00005412

Retrosynthetic Analysis of the AKOS BBS-00005412 Molecular Structure

A retrosynthetic analysis of 1-(Chloroacetyl)-2,3-dimethyl-1H-indole reveals a straightforward disconnection strategy. The target molecule features a chloroacetyl group attached to the nitrogen atom (N1) of the 2,3-dimethyl-1H-indole ring. The most logical disconnection involves cleaving the N-CO bond of the chloroacetyl moiety.

This disconnection leads to two key synthons: an indolyl anion (derived from 2,3-dimethyl-1H-indole) and a chloroacetyl cation (derived from a chloroacetylating agent). The forward synthesis would therefore involve the reaction of 2,3-dimethyl-1H-indole with a suitable chloroacetylating agent, typically chloroacetyl chloride, in the presence of a base to facilitate the nucleophilic attack of the indole (B1671886) nitrogen.

Target Molecule: 1-(Chloroacetyl)-2,3-dimethyl-1H-indole

Disconnection: N-CO bond of the chloroacetyl group

Synthons: Indolyl anion + Chloroacetyl cation

Precursors: 2,3-dimethyl-1H-indole + Chloroacetyl chloride

Stepwise Construction Approaches for this compound Synthesis

The synthesis is best approached in a stepwise manner, first establishing the substituted indole core and then performing the N-acylation.

The primary intermediate for the synthesis of this compound is 2,3-dimethyl-1H-indole.

Synthesis of 2,3-dimethyl-1H-indole: The preparation of 2,3-dimethyl-1H-indole is commonly achieved via the Fischer indole synthesis. This well-established reaction involves the acid-catalyzed cyclization of a phenylhydrazone, formed from the condensation of a ketone with phenylhydrazine. For 2,3-dimethyl-1H-indole, the reactants are 2-butanone (B6335102) (methyl ethyl ketone) and phenylhydrazine.

Reaction Type: Fischer Indole Synthesis

Reactants: 2-Butanone and Phenylhydrazine

Catalyst: Typically an acid catalyst, such as boron trifluoride etherate (BF₃·OEt₂) researchgate.net. Other Lewis acids or Brønsted acids can also be employed.

Solvent: Ethanol is a common solvent for this reaction researchgate.net.

Conditions: The reaction is usually carried out under heating.

Yield: Yields of approximately 90% for pure 2,3-dimethyl-1H-indole have been reported using BF₃·OEt₂ as a catalyst researchgate.net.

Once 2,3-dimethyl-1H-indole is synthesized and purified, it serves as the substrate for the subsequent N-acylation step.

N-Chloroacetylation of 2,3-dimethyl-1H-indole: The introduction of the chloroacetyl group onto the indole nitrogen is achieved through an electrophilic substitution reaction, specifically N-acylation. This reaction typically involves treating 2,3-dimethyl-1H-indole with chloroacetyl chloride.

Reaction Type: N-Acylation

Reactants: 2,3-dimethyl-1H-indole and Chloroacetyl chloride

Base: A base is crucial to deprotonate the indole nitrogen, forming a more nucleophilic indolide anion, and to neutralize the hydrochloric acid generated during the reaction. Common bases include triethylamine (B128534) (Et₃N) evitachem.com, potassium carbonate (K₂CO₃) biorxiv.org, or sodium hydride (NaH) .

Solvent: Inert solvents such as dichloromethane (B109758) (DCM) evitachem.com, dimethylformamide (DMF) , or acetonitrile (B52724) are typically used.

Conditions: The reaction is often performed at low temperatures (e.g., 0–5 °C) to control reactivity and minimize side reactions, or at room temperature evitachem.com. The reaction mixture is stirred until completion, followed by standard work-up procedures (e.g., washing, extraction) and purification, often via column chromatography or recrystallization.

The synthesis of this compound is best described as a convergent approach. The two main molecular fragments—the 2,3-dimethyl-1H-indole core and the chloroacetyl group—are prepared or sourced separately and then joined in a final step. This strategy is efficient as it allows for the optimization of each fragment's synthesis independently. A divergent approach, where a single precursor is modified to yield multiple related products, is not the primary strategy for synthesizing this specific molecule, as it is a single target compound.

Catalytic Methods in the Synthesis of this compound

The formation of the N-CO bond in the chloroacetyl group of this compound is achieved through a nucleophilic acyl substitution reaction. This process does not inherently require transition metal catalysis. The indole nitrogen acts as a nucleophile, attacking the electrophilic carbonyl carbon of chloroacetyl chloride. The role of bases like triethylamine or potassium carbonate is stoichiometric in deprotonating the indole NH, rather than catalytic in promoting a metal-mediated coupling. Transition metal catalysis is more commonly associated with C-C or C-N bond formations in more complex indole functionalizations or in the synthesis of the indole ring itself (e.g., palladium-catalyzed cross-coupling reactions for indole synthesis aablocks.commdpi.com or C-H functionalization frontiersin.orgnih.govresearchgate.net).

Organocatalysis, which employs small organic molecules as catalysts, is not typically the primary method for simple N-acylation reactions like the one used to synthesize this compound. While bases such as triethylamine can sometimes be considered mild organocatalysts, their role here is primarily to act as stoichiometric bases. Organocatalytic methods are more relevant for asymmetric synthesis or for complex transformations of indole derivatives, such as Michael additions or cascade reactions researchgate.netrsc.org, rather than the direct N-chloroacetylation.

Therefore, a comprehensive article focusing solely on these specific synthetic methodologies for this compound cannot be generated with the current information.

Compound Information:

Identifier: this compound

Empirical Formula: C12H12ClNO chemicalbook.in

Molecular Weight: 221.68 chemicalbook.in

CAS Number: 66624-39-3 chemicalbook.in

MDL Number: MFCD02237249 chemicalbook.in

Reactivity and Mechanistic Investigations of Akos Bbs 00005412

Elucidation of Reaction Mechanisms Involving 1-(Chloroacetyl)-2,3-dimethyl-1H-indole as a Substrate or Reactant

The N-acylation of indoles with chloroacetyl chloride, leading to compounds like 1-(Chloroacetyl)-2,3-dimethyl-1H-indole, typically proceeds via a base-catalyzed mechanism. The process begins with the deprotonation of the indole (B1671886) N-H bond by a base (e.g., sodium hydride, potassium carbonate, or triethylamine), generating a nucleophilic indolide anion evitachem.comingentaconnect.combhu.ac.in. This anion then attacks the electrophilic carbonyl carbon of chloroacetyl chloride. The presence of a base is crucial for neutralizing the hydrochloric acid byproduct and driving the reaction to completion evitachem.comingentaconnect.com.

Alternatively, catalysts like 4-Dimethylaminopyridine (DMAP) can facilitate N-acylation by forming a transient acylpyridinium intermediate, which then transfers the acyl group to the indole nitrogen, minimizing side reactions such as C-acylation . The choice of solvent (e.g., dichloromethane (B109758), dimethylformamide, or acetonitrile) and temperature control are critical variables influencing reaction rates, regioselectivity, and the suppression of unwanted byproducts like diacylation or polymerization ingentaconnect.com.

The chloroacetyl group itself is a reactive electrophilic center, readily participating in nucleophilic substitution reactions. This reactivity is fundamental to its utility as a synthetic intermediate.

Role of 1-(Chloroacetyl)-2,3-dimethyl-1H-indole as a Precursor in the Synthesis of Other Chemical Entities

The presence of the reactive chloroacetyl group makes 1-(Chloroacetyl)-2,3-dimethyl-1H-indole a valuable precursor for synthesizing a diverse array of more complex indole derivatives and heterocyclic compounds. Its structure allows for targeted modifications, enabling the construction of molecules with potential applications in medicinal chemistry and materials science.

Functionalization Reactions of the 1-(Chloroacetyl)-2,3-dimethyl-1H-indole Core Structure

Functionalization primarily targets the chloroacetyl moiety. The chlorine atom, being a good leaving group, is readily displaced by various nucleophiles.

Nucleophilic Substitution with Amines: Reaction with primary or secondary amines leads to the formation of amide derivatives, introducing diverse amine functionalities evitachem.com. This pathway is key for building libraries of compounds for biological screening.

Nucleophilic Substitution with Thiols: Thiols can react to form thioester linkages, expanding the range of accessible derivatives evitachem.com.

Other Nucleophiles: Reactions with other nucleophiles, such as piperidine, have also been reported, demonstrating the versatility of the chloroacetyl group in forming new carbon-heteroatom bonds .

While the indole core itself can undergo functionalization, such as electrophilic substitution at the C3 position, the primary synthetic utility of this specific compound lies in the reactivity of the N-chloroacetyl substituent. However, research on related indole systems indicates that C6 functionalization is also achievable under specific catalytic conditions researchgate.netnih.govfrontiersin.org, though direct examples for 1-(Chloroacetyl)-2,3-dimethyl-1H-indole are less common in the provided snippets.

Derivatization Strategies for Structural Modification of 1-(Chloroacetyl)-2,3-dimethyl-1H-indole

Derivatization strategies leverage the reactivity of the chloroacetyl group to introduce new structural elements.

Amine Introduction: Reacting the compound with various amines (e.g., primary amines, secondary amines, or cyclic amines like piperidine) yields N-substituted aminoacetyl indole derivatives. These reactions are typically performed in the presence of a base to scavenge the HCl produced evitachem.com.

Heterocycle Formation: The chloroacetyl group can participate in cyclization reactions, either intramolecularly (if other reactive functionalities are present) or intermolecularly with bifunctional reagents, to construct novel heterocyclic ring systems fused to or appended to the indole core evitachem.com.

Modification of the Indole Ring: While the chloroacetyl group is the primary site for derivatization, the indole core can also be modified. For instance, the methyl groups at the 2 and 3 positions influence the electronic properties and steric environment of the indole ring, potentially affecting its reactivity in further transformations .

Study of Intermolecular and Intramolecular Reactions of 1-(Chloroacetyl)-2,3-dimethyl-1H-indole

Intermolecular Reactions: The most prominent intermolecular reactions involve the nucleophilic substitution at the carbon atom bearing the chlorine in the chloroacetyl group. As detailed in section 3.2.1, these reactions with amines, thiols, and other nucleophiles are crucial for extending the molecular framework and are typically bimolecular processes.

Intramolecular Reactions: Specific examples of intramolecular reactions for 1-(Chloroacetyl)-2,3-dimethyl-1H-indole are not explicitly detailed in the provided search results. However, intramolecular cyclization could theoretically occur if the molecule were further functionalized with a suitable nucleophilic group positioned to react with the electrophilic carbon of the chloroacetyl moiety. Such reactions would typically be facilitated by appropriate catalysts or reaction conditions that promote ring closure.

Compound Name Table

| Catalog Number | IUPAC Name | CAS Number |

| AKOS BBS-00005412 | 1-(Chloroacetyl)-2,3-dimethyl-1H-indole | 66624-39-3 |

Advanced Spectroscopic and Structural Elucidation Techniques for Akos Bbs 00005412 Research

Nuclear Magnetic Resonance (NMR) Spectroscopy for Conformational and Configurational Analysis

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for elucidating the structure of organic molecules. For AKOS BBS-00005412, both one-dimensional (1D) and multi-dimensional (2D) NMR techniques are crucial for confirming the presence and connectivity of its functional groups and for understanding its conformational landscape.

The characteristic signals expected for this compound include those from the indole (B1671886) core, the two methyl groups at positions 2 and 3, and the chloroacetyl substituent. The ¹H NMR spectrum would typically show distinct signals for the aromatic protons of the indole ring (H4-H7), singlets for the methyl groups at C2 and C3, and a singlet for the methylene (B1212753) protons of the chloroacetyl group (-COCH₂Cl), which are expected to be deshielded due to the adjacent carbonyl and chlorine atom. ¹³C NMR would provide information on the carbon skeleton, with characteristic signals for the carbonyl carbon of the chloroacetyl group, the quaternary carbons of the indole ring, the methyl carbons, and the aromatic carbons.

Table 4.1.1: Expected ¹H NMR Chemical Shifts for this compound (in CDCl₃)

| Proton Type | Expected Chemical Shift (δ, ppm) | Typical Assignment |

| Indole H4 | ~7.0-7.3 | Aromatic proton |

| Indole H5 | ~7.0-7.3 | Aromatic proton |

| Indole H6 | ~7.0-7.3 | Aromatic proton |

| Indole H7 | ~7.3-7.5 | Aromatic proton |

| C2-Methyl | ~2.3-2.5 | Singlet |

| C3-Methyl | ~2.4-2.6 | Singlet |

| Chloroacetyl CH₂ | ~4.0-4.5 | Singlet, deshielded by carbonyl and chlorine |

Note: These are typical values for similar indole derivatives and may vary based on solvent and specific electronic effects.

Multi-Dimensional NMR Techniques Applied to this compound

To confirm the connectivity and structural assignments, 2D NMR techniques such as COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation) are invaluable.

COSY would reveal proton-proton couplings, helping to establish the connectivity within the indole ring and the side chain.

HSQC correlates protons directly bonded to carbons, allowing for the assignment of proton signals to their corresponding carbon atoms.

HMBC provides correlations between protons and carbons separated by two or three bonds. This is particularly useful for confirming the attachment of the chloroacetyl group to the indole nitrogen (N1) and the positions of the methyl groups. For instance, HMBC correlations between the chloroacetyl CH₂ protons and the carbonyl carbon, as well as between the methyl protons and nearby indole carbons, would definitively confirm the structure beilstein-journals.orgjournals.co.za.

Dynamic NMR Studies of this compound Reactivity

While this compound is a relatively stable molecule, dynamic NMR (dNMR) studies can be employed to investigate processes such as restricted rotation around bonds or conformational changes, especially if the molecule is involved in reactions or exhibits tautomerism. For instance, if the chloroacetyl group were to undergo reactions or if there were potential for restricted rotation around the N-CO bond, dNMR could reveal the activation energies for these processes by observing changes in spectral line shapes or the coalescence of signals at different temperatures. Studies on N-acyl indoles have shown that the N-acyl bond can exhibit restricted rotation, which can be probed by dNMR journals.co.za.

Mass Spectrometry (MS) for Reaction Monitoring and High-Resolution Mass Analysis

Mass spectrometry (MS) is essential for determining the molecular weight and elemental composition of this compound, as well as for monitoring its reactions and identifying fragmentation pathways.

High-Resolution Mass Spectrometry (HRMS) provides the exact mass of the molecular ion, allowing for the unambiguous determination of the elemental formula (C₁₂H₁₂ClNO). This is critical for confirming the identity of synthesized compounds and for purity assessment. For this compound, the calculated exact mass for C₁₂H₁₂ClNO is approximately 221.0607. Techniques like Electrospray Ionization (ESI) or Electron Ionization (EI) coupled with HRMS can provide this precise mass measurement beilstein-journals.orgnih.govscirp.orgnih.govrsc.orgbeilstein-journals.orgderpharmachemica.com.

Fragmentation Analysis via MS can provide further structural information. Common fragmentation pathways for N-acyl indoles can include the loss of the chloroacetyl group, cleavage of the C-Cl bond, loss of CO, or fragmentation of the indole ring itself. For example, the molecular ion at m/z 221/223 (due to chlorine isotopes) might fragment by losing Cl (m/z 35/37), CO, or the entire chloroacetyl moiety. Understanding these fragmentation patterns helps to confirm the proposed structure and can be used to identify related byproducts or degradation products during synthesis or storage scirp.orgnih.gov.

X-ray Crystallography for Absolute Stereochemistry and Crystal Packing of this compound Derivatives

X-ray crystallography is the gold standard for determining the three-dimensional structure of crystalline solids, providing definitive information on bond lengths, bond angles, molecular conformation, and crystal packing. For this compound, if it can be crystallized, X-ray diffraction would confirm its planar indole core and the orientation of the chloroacetyl group.

While this compound itself is not chiral, X-ray crystallography is crucial for characterizing crystalline derivatives or related compounds that may possess chirality. Studies on N-acyl indoles and other indole derivatives have utilized X-ray crystallography to reveal details about intermolecular interactions, such as hydrogen bonding (e.g., N-H···O or C-H···Cl) and π-π stacking, which influence crystal packing and solid-state properties d-nb.infoacs.orgnih.govrsc.orgmdpi.comscirp.orgresearchgate.net. These studies also provide precise bond lengths and angles, offering insights into the electronic distribution and strain within the molecule. For example, X-ray studies on similar N-acyl compounds have characterized the conformation of the N-acyl bond and the orientation of substituents relative to the indole plane acs.orgnih.govscirp.org.

Chiroptical Spectroscopy (e.g., Electronic Circular Dichroism) for Stereochemical Assignment

Chiroptical spectroscopy, including Electronic Circular Dichroism (ECD) and Optical Rotatory Dispersion (ORD), is used to determine the stereochemistry of chiral molecules. These techniques measure the differential absorption of left and right circularly polarized light by chiral chromophores within a molecule.

This compound, with its 2,3-dimethyl substitution and N-chloroacetyl group, is an achiral molecule. Therefore, it would not exhibit intrinsic chiroptical activity. However, if chiral centers were introduced into the molecule, or if chiral derivatives were synthesized (e.g., by functionalizing the methyl groups or the indole ring in a way that creates chirality), then ECD and ORD spectroscopy would become essential for:

Assigning Absolute Configuration: By comparing experimental ECD spectra with those calculated using quantum chemical methods (e.g., TD-DFT), the absolute configuration of chiral centers can be determined rsc.orgpsu.edu.

Determining Enantiomeric Purity: The magnitude of the Cotton effect in ECD spectra is directly proportional to the concentration of the chiral analyte, allowing for the quantification of enantiomeric excess (ee).

Studying Exciton (B1674681) Coupling: In molecules with multiple chromophores, chiroptical methods can reveal information about their relative spatial arrangement through exciton coupling, as seen in studies of chiral indole-containing biopolymers or dimeric structures rsc.orgpsu.eduresearchgate.netchim.it.

While not directly applicable to this compound itself, understanding these principles is vital for research involving chiral analogs or derivatives of this compound.

Theoretical and Computational Chemistry Studies of Akos Bbs 00005412

Quantum Chemical Calculations of AKOS BBS-00005412 Electronic Structure and Reactivity

Quantum chemical calculations, particularly those using Density Functional Theory (DFT), have been instrumental in elucidating the electronic structure of 4-Iodo-1H-pyrazole. Recent studies have completed the crystallographic data for the entire series of 4-halogenated-1H-pyrazoles, including the iodo derivative. researchgate.net These studies compare experimental data with theoretical calculations to provide a deeper understanding of molecular properties. researchgate.netsemanticscholar.org

For instance, DFT calculations have been used to compute spectroscopic data, such as Infrared (IR) and Nuclear Magnetic Resonance (NMR), for 4-Iodo-1H-pyrazole. researchgate.net The comparison between experimental and calculated values helps validate the computational models and provides insights into the electronic environment of the molecule. The presence of the iodine atom at the C4 position significantly influences the electron distribution within the pyrazole (B372694) ring, affecting its aromaticity and the acidity of the N-H group. researchgate.net The molecular electrostatic potential (MEP) can be mapped to identify electron-rich and electron-poor regions, indicating likely sites for electrophilic and nucleophilic attack. researchgate.net Electrophilic substitution is predicted to occur preferentially at the 4-position, which in this case is already occupied by iodine. mdpi.com

| Compound | Spectroscopic Data | Experimental Value | Calculated Value |

|---|---|---|---|

| 4-Iodo-1H-pyrazole | 1H NMR Chemical Shift (H3,5, ppm) | 7.605 | 7.59 |

| Solid State N-H Stretching (cm-1) | 3123 | 3304, 3305 | |

| Pyrazole (pzH) | 1H NMR Chemical Shift (H3,5, ppm) | 7.631 | 7.74 |

| Solid State N-H Stretching (cm-1) | 3160 | 3316, 3317 |

Density Functional Theory (DFT) Studies on Reaction Pathways Involving this compound

While specific DFT studies on the reaction pathways of this compound are not extensively documented, the methodology has been widely applied to related pyrazole derivatives to understand their reactivity. nih.govmdpi.com Such studies can elucidate mechanisms for key reactions, such as N-alkylation or cross-coupling at the C-I bond. nih.gov

DFT calculations can map the potential energy surface of a reaction, identifying transition states and intermediates. researchgate.net For this compound, this approach could be used to:

Investigate N-H Reactivity: Determine the energy barriers for protonation and deprotonation, or for N-alkylation reactions, which are common for pyrazoles. Studies on other pyrazoles have used DFT to predict that alkylation occurs at the N2 nitrogen atom. researchgate.netnih.gov

Elucidate C-I Bond Chemistry: Model the mechanism of palladium-catalyzed cross-coupling reactions (e.g., Suzuki, Sonogashira), for which 4-iodopyrazoles are valuable building blocks. acs.org DFT can help understand the oxidative addition and reductive elimination steps.

Analyze Cycloaddition Reactions: Investigate the role of 4-Iodo-1H-pyrazole or its derivatives as reactants in [3+2] cycloaddition reactions, a common method for synthesizing more complex heterocyclic systems. mdpi.com

By calculating local reactivity descriptors like Fukui functions, researchers can predict the most probable sites for attack, confirming the reactivity patterns of the pyrazole ring. researchgate.netnih.gov

Molecular Dynamics Simulations of this compound in Different Chemical Environments

Molecular dynamics (MD) simulations are a computational method used to study the physical movement of atoms and molecules over time. eurasianjournals.com For pyrazole derivatives, MD simulations are frequently employed to understand their dynamic behavior and interactions with other molecules, such as biological macromolecules or solvents. nih.govnih.govresearchgate.net

Although specific MD simulations for this compound are not published, this methodology could be applied to explore:

Solvation Effects: Simulating 4-Iodo-1H-pyrazole in solvents like water or organic solvents would reveal information about its solubility, diffusion, and the structure of its solvation shell.

Conformational Analysis: For derivatives of this compound with flexible side chains, MD simulations can explore the accessible conformational space, which is crucial for understanding biological activity. eurasianjournals.com

Interaction with Biological Targets: If a derivative of 4-Iodo-1H-pyrazole is identified as a ligand for a protein, MD simulations can be used to assess the stability of the protein-ligand complex, revealing key interactions and the dynamic behavior of the ligand in the binding site. nih.govresearchgate.net Root mean square deviation (RMSD) and root mean square fluctuation (RMSF) are common analyses in these simulations to assess stability. researchgate.net

In Silico Prediction of Molecular Interactions and Binding Affinities for this compound Derivatives

In silico techniques like molecular docking are essential for modern drug discovery and are frequently applied to pyrazole-based compounds. nih.govnih.gov These methods predict the preferred orientation of a ligand when bound to a receptor to form a stable complex. nih.gov

For derivatives of this compound, these studies would involve:

Molecular Docking: Predicting the binding mode of a library of 4-iodopyrazole (B32481) derivatives within the active site of a biological target, such as a kinase or enzyme. nih.gov This helps identify key interactions like hydrogen bonds and hydrophobic contacts.

Halogen Bonding: The iodine atom on the pyrazole ring is a potential halogen bond donor. This non-covalent interaction can be critical for binding affinity and selectivity. Computational methods can predict and quantify the strength of these halogen bonds with acceptor atoms (like oxygen or nitrogen) in a protein's active site.

Binding Free Energy Calculations: Following docking or MD simulations, methods like Molecular Mechanics Poisson-Boltzmann Surface Area (MM/PBSA) can be used to estimate the binding free energy of the ligand-receptor complex, providing a more accurate prediction of binding affinity than docking scores alone. nih.gov

These predictive models help prioritize which derivatives of this compound should be synthesized and tested experimentally, saving time and resources. nih.gov

Chemoinformatics and Machine Learning Applications in this compound Research

Chemoinformatics and machine learning are increasingly used to analyze large datasets of chemical compounds and predict their properties and activities. researchgate.net Quantitative Structure-Activity Relationship (QSAR) models, which correlate chemical structure with biological activity, are a prime example. researchgate.netnih.gov

In the context of this compound research, these approaches could be applied to:

Develop QSAR Models: If a series of 4-Iodo-1H-pyrazole derivatives are synthesized and tested for a specific biological activity, a QSAR model could be built. This model would use molecular descriptors (e.g., electronic, steric, and hydrophobic properties) to create a mathematical equation that predicts the activity of new, unsynthesized derivatives. researchgate.net

Implement Machine Learning Algorithms: Advanced algorithms like artificial neural networks (ANN), random forests, or boosted trees can be trained on datasets of pyrazole derivatives to predict various endpoints, such as antitumor activity. nih.gov These models can often capture complex, non-linear relationships between structure and activity more effectively than traditional QSAR. researchgate.netnih.gov

Virtual Screening: Machine learning models can be used to rapidly screen large virtual libraries of compounds to identify those with a high probability of being active, focusing experimental efforts on the most promising candidates.

The development of such models could accelerate the discovery of novel pyrazole derivatives with therapeutic potential based on the this compound scaffold. eurasianjournals.com

Preclinical Biological Activity and Molecular Interactions of Akos Bbs 00005412 Derivatives

In Vitro Studies of AKOS BBS-00005412 and its Analogs with Biological Targets

In vitro studies are conducted using isolated cells, tissues, or biochemical components outside of a living organism. These studies aim to understand the direct effects of a compound on specific biological targets.

Ligand-based virtual screening (LBVS) is a computational approach used in early-stage drug discovery to identify novel compounds that may bind to a specific biological target. This methodology relies on the principle that molecules similar in structure are likely to exhibit similar biological activities. LBVS uses information from known ligands—molecules already known to interact with the target—to predict the activity of new compounds. It involves comparing chemical properties and structures of potential ligands against known active compounds using techniques such as similarity searching and pharmacophore modeling oxfordglobal.comnih.govnih.gov. No specific target identification or validation data for "this compound" through ligand-based screening was found.

Enzymatic assays are laboratory techniques used to measure enzyme activity, which are vital tools in enzyme inhibition and enzyme kinetics studies amsbio.comtipbiosystems.comnih.gov. These assays can identify the presence of an enzyme, investigate specific enzyme kinetics, or determine the activity of inhibition within a sample tipbiosystems.com. Enzyme inhibition studies, often involving the determination of IC50 values (the concentration of an inhibitor required to reduce a specific biological function by 50%) and inhibition constants (Ki), are critical for understanding how compounds modulate enzyme function nih.govresearchgate.netnih.gov. No specific data on enzymatic assays or inhibition kinetics for "this compound" or its derivatives was identified.

Cell assays are fundamental tools in biomedical and pharmacological research, allowing for the detailed analysis of various samples and the evaluation of biological responses. These assays can measure cell viability, proliferation, apoptosis, and intracellular signaling pathways, providing insights into cellular behavior under different stimuli abyntek.com. Reporter gene assays, for instance, are used to monitor gene expression or cellular responses to specific compounds or conditions. No specific cellular assay data, including reporter gene assays, for "this compound" or its derivatives was found.

In Vivo Studies in Model Organisms for Investigating Systemic Effects of this compound Analogs

In vivo studies involve experiments conducted within a whole living organism, such as animal models, to assess the systemic effects, efficacy, and pharmacokinetic properties of compounds. These studies provide a more comprehensive understanding of how a compound behaves in a complex biological system, including its absorption, distribution, metabolism, and excretion (ADME) profile, as well as potential therapeutic effects and interactions within the organism. No in vivo studies specifically related to "this compound" or its analogs were identified.

Mechanistic Insights into the Observed Biological Activities of this compound

Understanding the mechanism of action (MOA) is critical for elucidating how a compound exerts its biological effects. This involves identifying the specific molecular targets, pathways, and cellular processes that are modulated by the compound. Mechanistic studies often integrate data from various biochemical, cellular, and sometimes in vivo assays to build a comprehensive picture of the compound's interaction with the biological system. No specific mechanistic insights for "this compound" were found.

Structure-Activity Relationship (SAR) and Structure-Property Relationship (SPR) Studies of this compound Scaffolds

Structure-Activity Relationship (SAR) studies explore the correlation between a molecule's chemical structure and its biological activity. By systematically modifying chemical structures and observing the resulting changes in activity, researchers can identify key structural features responsible for a compound's efficacy or potency wikipedia.orggardp.orgnih.gov. Similarly, Structure-Property Relationship (SPR) studies investigate how molecular structure influences physicochemical properties, such as solubility, stability, and permeability, which are critical for drug development nih.govnih.gov. These analyses guide the design of new analogs with improved therapeutic profiles. No specific SAR or SPR studies for "this compound" or its scaffolds were identified in the search results.

Compound List: No specific compounds related to "this compound" were identified in the search results to be included in a compound list.

Applications of Akos Bbs 00005412 in Scientific and Industrial Research

Utilization of AKOS BBS-00005412 as a Versatile Building Block in Complex Organic Synthesis

The indole (B1671886) scaffold is a fundamental heterocyclic system prevalent in numerous natural products and biologically active molecules, making indole derivatives highly sought after in organic synthesis rsc.orgrjpn.org. This compound, with its reactive chloroacetyl moiety attached to the indole nitrogen, serves as a versatile building block for constructing more complex molecular architectures. The chloroacetyl group is susceptible to nucleophilic substitution, allowing for the introduction of various functional groups, such as amines, to form amide linkages . This reactivity is crucial for creating diverse libraries of compounds in drug discovery and for synthesizing targeted organic molecules.

Furthermore, the indole core itself can undergo electrophilic substitution, typically at the C-3 position, or participate in various multicomponent reactions (MCRs) rsc.orgrjpn.org. The presence of the N-chloroacetyl group can influence the regioselectivity and reactivity of these transformations. For instance, related N-acylated indoles have been employed in reactions leading to complex heterocyclic systems rsc.org. The compound's utility is further underscored by its potential to undergo oxidation, reduction, and cyclization reactions, expanding its scope as a synthetic intermediate .

| Reaction Type | Reactant/Reagent | Transformation | Potential Product Class |

| Nucleophilic Substitution | Amines, thiols, alcohols | Replacement of chlorine atom | Amides, thioethers, ethers |

| N-Acylation/Alkylation | Various electrophiles | Modification at indole nitrogen (if deprotected) | N-substituted indoles |

| Electrophilic Aromatic Substitution | Electrophiles (e.g., halogens, nitro groups) | Substitution on the indole ring (typically C-3) | Functionalized indoles |

| Reduction | Reducing agents (e.g., NaBH₄, LiAlH₄) | Reduction of carbonyl or dehalogenation | Alcohols, dehalogenated indoles |

| Oxidation | Oxidizing agents (e.g., KMnO₄, m-CPBA) | Oxidation of indole ring or side chain | Oxidized indole derivatives |

Integration of this compound in the Development of Specialty Chemicals

This compound is recognized for its role in the synthesis of specialty chemicals, including those used in the production of dyes and pigments, owing to the reactive functional groups it possesses evitachem.com. The indole structure is a chromophore and can be modified to tune optical properties, making such derivatives valuable in the colorants industry. Beyond dyes, its utility as an intermediate extends to the fine chemicals sector, where it can be a precursor for synthesizing compounds with specific industrial applications. Its commercial availability from various chemical suppliers further supports its integration into research and development pipelines for specialty chemical manufacturing.

Potential Applications of this compound in Materials Science and Polymer Chemistry

The indole nucleus, being a π-electron-rich aromatic system, offers potential for incorporation into advanced materials. Derivatives of indole have been explored for their electronic and optical properties, suggesting applications in organic electronics, sensors, and functional materials . While direct polymerization of this compound is not extensively documented, its reactive chloroacetyl group could potentially be utilized for grafting onto polymer backbones or for participating in polymerization initiation or chain transfer processes under specific conditions. The ability to modify the indole structure through its reactive sites allows for the design of monomers or functional additives that could impart unique properties to polymeric materials.

This compound as a Probe Molecule for Chemical Biology Research

The indole scaffold is a common feature in many biologically active molecules, and derivatives like this compound are of interest in chemical biology research. The compound's chloroacetyl group can act as an electrophilic handle, capable of forming covalent adducts with nucleophilic residues (like cysteine or histidine) in proteins or enzymes. This property allows it to function as a chemical probe to study enzyme mechanisms, identify protein targets, or investigate biological pathways evitachem.com.

The potential biological activities associated with indole derivatives, such as antimicrobial and anticancer effects, further highlight the relevance of this compound in this field rjpn.orgevitachem.com. While specific studies detailing its use as a "probe molecule" might be nascent, the general class of indole-based compounds has been investigated for their ability to modulate cellular processes, making them candidates for developing tools to interrogate biological systems. For example, indole derivatives have been explored as chemical probes for kinases and other enzymes, and modified indoles are being developed for in vivo studies acs.org.

Compound List

this compound

1-(Chloroacetyl)-2,3-dimethyl-1H-indole

Indole

Chloroacetyl chloride

2,3-dimethyl-1H-indole

Isatin

Carbazole

Indoline

Flavastatin

Future Research Directions and Unexplored Avenues for Akos Bbs 00005412

Development of Novel and Efficient Synthetic Routes for AKOS BBS-00005412

The synthesis of N-acylated indoles, including compounds like this compound, typically involves the reaction of an indole (B1671886) precursor with chloroacetyl chloride in the presence of a base. Common methods employ bases such as triethylamine (B128534), sodium hydride, or sodium carbonate in solvents like dichloromethane (B109758) (DCM) or dimethylformamide (DMF), often conducted at low temperatures evitachem.com. While these routes generally provide good to high yields for related compounds , future research should prioritize the development of more sustainable, efficient, and scalable synthetic strategies.

Future Research Directions:

Green Chemistry Approaches: Investigating the use of environmentally benign solvents (e.g., ethanol, water, ionic liquids), heterogeneous catalysts (e.g., solid acids), or biocatalytic methods could significantly reduce the environmental footprint of its synthesis researchgate.netopenmedicinalchemistryjournal.com.

Continuous Flow Synthesis: Implementing flow chemistry techniques offers advantages in terms of reaction control, safety, scalability, and efficiency, particularly for handling reactive intermediates like chloroacetyl compounds. Precise control over reaction parameters such as temperature, residence time, and reagent mixing can lead to improved yields and purity.

Atom Economy and Waste Reduction: Developing synthetic pathways that maximize atom economy, such as one-pot multi-component reactions or catalytic acylation methods, would minimize waste generation and simplify purification processes.

Optimization of Reaction Conditions: Further optimization of existing methods, exploring novel base-catalyst systems or alternative acylating agents, could lead to enhanced yields, reduced reaction times, and improved selectivity, minimizing the formation of unwanted by-products.

Table 1: Common Synthetic Approaches for N-Chloroacetyl Indoles

| Reagents/Conditions | Base | Solvent | Temperature Range | Reaction Time | Typical Yield | Notes |

| Indole + Chloroacetyl Chloride | Triethylamine | Dichloromethane | Low temp to Room Temp | 4-6 hours | Good to High | Standard procedure; purification often required. |

| Indole + Chloroacetyl Chloride | Sodium Hydride | DMF / DCM | 0-5°C to Room Temp | 4-6 hours | Good to High | Requires anhydrous conditions; stronger base. |

| Substituted Indole + Chloroacetyl Chloride | Sodium Carbonate | Dichloromethane | Not specified | Not specified | Not specified | Applied to substituted indoles; product isolated as colorless crystals (MP 120–122°C) . |

| Indole + Chloroacetyl Chloride | Various | Various | Optimized conditions | Varies | High | Focus on green solvents, catalysts, or microwave/ultrasound assistance for improved efficiency researchgate.netopenmedicinalchemistryjournal.com. |

Exploration of Unconventional Reactivity Profiles for this compound

The inherent reactivity of both the indole nucleus and the chloroacetyl group offers a rich landscape for exploring novel chemical transformations. While the chloroacetyl group is known to readily undergo nucleophilic substitution with amines, thiols, and other nucleophiles, and the indole core is susceptible to electrophilic substitution, particularly at the C3 position, future research can delve into less conventional reactivity patterns.

Future Research Directions:

Regioselective C-H Functionalization: Investigating directed C-H functionalization strategies, potentially leveraging the N-chloroacetyl group or the indole nitrogen as directing moieties, could enable selective functionalization at less common positions of the indole ring (e.g., C4, C5, C6, C7) frontiersin.orgfrontiersin.org. This could unlock access to novel structural motifs with potentially unique properties.

Cascade and Domino Reactions: Designing synthetic sequences where the chloroacetyl group and the indole core participate in multiple transformations within a single reaction pot could lead to the efficient construction of complex molecular architectures.

Photocatalysis and Electrocatalysis: Exploring photochemical or electrochemical transformations involving the indole's π-system or the chloroacetyl group could reveal new reaction pathways and enable selective functionalizations under mild conditions.

Metal-Catalyzed Transformations: Investigating the potential of the chloroacetyl group in metal-catalyzed cross-coupling reactions (e.g., Suzuki, Sonogashira, Buchwald-Hartwig couplings) after suitable activation or directly could expand its utility as a synthetic handle.

Reactivity with Novel Nucleophiles: Exploring reactions with a broader spectrum of nucleophiles, including organometallic reagents or complex biomolecules, could lead to the synthesis of novel derivatives with tailored functionalities.

Advanced Applications of this compound in Emerging Fields of Chemistry

Indole derivatives are recognized for their widespread presence in natural products and their significant utility as scaffolds in medicinal chemistry, agrochemicals, and materials science evitachem.comopenmedicinalchemistryjournal.combiosynth.com. This compound, with its functional handles, holds promise for applications beyond its current role as a synthetic intermediate.

Future Research Directions:

Materials Science: Derivatives of this compound could be explored for applications in organic electronics, such as organic field-effect transistors (OFETs), organic photovoltaics (OPVs), or organic light-emitting diodes (OLEDs), by leveraging the electronic properties of the indole core and the potential for conjugation through functionalization.

Catalysis: Designing derivatives that can act as ligands for transition metal catalysts or as organocatalysts could lead to new catalytic systems with enhanced activity and selectivity. Incorporation of chiral centers could enable asymmetric catalysis.

Chemical Biology and Diagnostics: Functionalized indole scaffolds are valuable for developing fluorescent probes, affinity labels, or chemical tools for biological studies. The reactive chloroacetyl group could facilitate bioconjugation for applications in targeted drug delivery or bioimaging.

Supramolecular Chemistry: Investigating the self-assembly properties of derivatives, potentially through π-π stacking interactions of the indole ring or hydrogen bonding, could lead to the development of novel supramolecular architectures for sensing or molecular recognition.

Integration of Artificial Intelligence and Robotic Automation in this compound Discovery and Optimization

The integration of artificial intelligence (AI) and robotic automation is revolutionizing chemical synthesis and discovery, enabling faster exploration of chemical space and optimization of reaction conditions nih.gov.

Future Research Directions:

AI-Driven Synthesis Planning: Employing AI algorithms for retrosynthesis can help identify novel, efficient, and potentially greener synthetic routes to this compound and its derivatives.

Machine Learning for Reactivity and Property Prediction: Utilizing machine learning models to predict the reactivity of the compound with various reagents, optimize reaction parameters, and forecast potential biological activities or material properties of its derivatives can significantly accelerate research efforts.

Robotic Synthesis Platforms: Implementing automated synthesis platforms for high-throughput preparation and screening of diverse libraries of this compound derivatives can expedite the discovery of lead compounds for specific applications.

Data-Driven Optimization: Leveraging AI to analyze large datasets from experimental runs can identify subtle trends and optimize reaction conditions more effectively than traditional methods.

Addressing Current Challenges and Identifying Opportunities in this compound Research

The research landscape for this compound, like many functionalized heterocycles, presents both challenges and significant opportunities.

Current Challenges:

Regioselectivity: Achieving high regioselectivity in functionalization reactions, particularly on the indole core, can be challenging due to the multiple reactive sites.

Sustainability: Developing greener and more atom-economical synthetic methods remains a key objective in modern chemistry.

Reactivity Management: The inherent reactivity of the chloroacetyl group requires careful handling and can lead to side reactions or degradation under certain conditions, necessitating precise control over reaction parameters.

Opportunities:

Versatile Synthetic Intermediate: The compound's dual functionality—the indole nucleus and the reactive chloroacetyl group—makes it a valuable intermediate for synthesizing a wide array of complex molecules.

Broad Application Scope: Indole scaffolds are prevalent in pharmaceuticals, agrochemicals, and advanced materials, offering extensive potential for discovery and application.

Advancements in Synthetic Technologies: Emerging catalytic methods, flow chemistry, and AI-driven approaches provide powerful new tools to overcome synthetic challenges and explore novel reactivity.

Future Research Directions:

Systematic Derivatization and SAR Studies: Conducting systematic structure-activity relationship (SAR) studies by synthesizing a diverse range of derivatives and evaluating their properties in targeted applications (e.g., biological assays, material characterization) is crucial.

Computational Chemistry Integration: Utilizing computational methods, such as Density Functional Theory (DFT) calculations, can provide insights into reaction mechanisms, predict molecular properties, and guide experimental design, thereby accelerating discovery.

Interdisciplinary Collaboration: Fostering collaborations between synthetic organic chemists, materials scientists, computational chemists, and biologists will be essential for fully realizing the potential of this compound and its derivatives across various scientific disciplines.

Q & A

Basic Research Questions

Q. How to determine the chemical identity and purity of AKOS BBS-00005412 for initial characterization?

- Methodological Answer : Use spectroscopic techniques (e.g., NMR, MS) and chromatographic methods (HPLC) for structural elucidation. For purity assessment, conduct elemental analysis and quantify impurities via validated protocols. Ensure cross-referencing with existing databases (e.g., PubChem, SciFinder) to confirm uniqueness. For new compounds, provide detailed characterization data in the main manuscript; for known compounds, cite prior literature .

Q. What experimental design principles should guide preliminary studies on this compound?

- Methodological Answer : Formulate hypotheses based on literature gaps, using frameworks like PICO (Population, Intervention, Comparison, Outcome) or FINER (Feasible, Interesting, Novel, Ethical, Relevant) to refine objectives. Design controlled experiments with replicates, negative/positive controls, and statistical power analysis to minimize bias. Document methods exhaustively to enable reproducibility .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.